2-Hydroxy-4-methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDMEJCIOSSLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-65-6 | |
| Record name | 2-hydroxy-4-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 4-methylquinoline with appropriate reagents. For instance, the reaction of 4-methylquinoline with chloroacetic acid in the presence of a base can yield the desired product . Another method involves the use of enaminone intermediates, which can be cyclized under acidic conditions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and various substituted quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Recent studies have highlighted the potential of 2-hydroxy-4-methylquinoline-3-carboxylic acid and its derivatives as inhibitors of viral replication, particularly against the Hepatitis B virus. In vitro experiments demonstrated that these compounds exhibited significant antiviral activity, with effective inhibition observed at concentrations as low as 10 µM. Molecular docking simulations further suggested their efficacy in binding to viral proteins, which is crucial for therapeutic development against HBV .
Antimicrobial Properties:
The compound has also been investigated for its antibacterial and antifungal activities. A study synthesized various quinoline derivatives, including this compound, which were tested against a range of pathogens. The results indicated that certain derivatives showed selective toxicity towards resistant bacterial strains, suggesting their potential as novel antimicrobial agents .
Anticancer Properties:
In the realm of oncology, derivatives of this compound have been evaluated for cytotoxic effects on cancer cell lines. Research indicated that some synthesized compounds exhibited selective cytotoxicity towards doxorubicin-resistant colon adenocarcinoma cells. This selectivity may provide a pathway for developing new cancer therapies with reduced side effects compared to conventional treatments .
Dye Production
The synthesis of this compound has also been linked to the production of dyes. The compound can react with diazo compounds to form azo-dyes, which are widely used in various industries due to their vibrant colors and stability. The process involves the elimination of carbon dioxide during the reaction, leading to the formation of dyestuffs that can be applied in textiles and other materials .
Antioxidant Activity
Another significant application of this compound is its antioxidant properties. Studies have shown that certain derivatives possess strong antioxidant activity, which is essential for protecting biological systems from oxidative stress. The evaluation was conducted using the ABTS decolorization assay, where specific compounds demonstrated notable efficacy in scavenging free radicals .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The position of substituents (hydroxyl, methyl, carboxylic acid) critically impacts chemical behavior and bioactivity. Key analogs include:
Table 1: Structural and Functional Comparison
Key Research Findings
Methoxy groups at positions 6 and 7 enhance analgesic activity by improving membrane permeability .
Functional Group Impact :
Biological Activity
2-Hydroxy-4-methylquinoline-3-carboxylic acid (HMQC) is a bioactive compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry, supported by research findings and case studies.
HMQC is characterized by its hydroxyl and carboxylic functional groups, which enhance its reactivity and biological activity. The compound can be synthesized through various methods, including:
- Condensation Reactions: Often involving quinoline derivatives with carboxylic acids.
- Cyanomethylation: A common approach where HMQC is reacted with cyanomethylating agents under controlled conditions to yield derivatives with enhanced properties.
Antimicrobial Activity
Research indicates that HMQC exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Bacillus subtilis | 180 nM |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |
These findings suggest that HMQC could be a promising candidate for developing new antibiotics .
Antiviral Activity
In vitro studies have demonstrated that HMQC derivatives possess antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicate that these compounds can effectively inhibit HBV replication at concentrations as low as 10 µM . The mechanism of action appears to involve the inhibition of viral enzymes critical for replication.
Anticancer Potential
HMQC has been investigated for its anticancer activity. It inhibits the c-Myc/Max/DNA complex formation, a critical step in cancer cell proliferation. Experimental studies have shown that HMQC can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of HMQC is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: HMQC can bind to enzymes involved in crucial biochemical pathways, thereby modulating their activity.
- DNA Interaction: The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of HMQC against various bacterial strains. Results showed potent activity against MRSA and other pathogens, highlighting its potential as a lead compound in antibiotic development .
- Antiviral Research : In a controlled experiment, HMQC was tested for its ability to inhibit HBV replication. Results indicated significant antiviral activity at low concentrations, suggesting further exploration in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
